molecular formula C16H18F6N5O5P B14094288 CID 132939336

CID 132939336

Cat. No.: B14094288
M. Wt: 509.33 g/mol
InChI Key: SHWZYHNHAUKDOV-JBNLRCFGSA-N
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Description

CID 132939336 is a chemical compound currently under investigation for its structural and functional properties. Based on structural analogs in the oscillatoxin family (e.g., oscillatoxin D, E, F; ), this compound is hypothesized to belong to a class of bioactive marine-derived polyketides or cyanobacterial toxins. Such compounds often exhibit complex macrocyclic structures with ether linkages and methyl branches, contributing to their biological activity .

Properties

Molecular Formula

C16H18F6N5O5P

Molecular Weight

509.33 g/mol

InChI

InChI=1S/C16H15F6N5O.HO4P.H2/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-4-5(2)3;/h4,6,9H,1-3,5,7,23H2;1H;1H/t9-;;/m1../s1/i1D2,2D2;;

InChI Key

SHWZYHNHAUKDOV-JBNLRCFGSA-N

Isomeric SMILES

[HH].[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N)([2H])[2H])[2H].OOP(=O)=O

Canonical SMILES

[HH].C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OOP(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 132939336 involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The C-H alkylation reaction is carried out using a mechanical grinding method under the action of a manganese catalyst, magnesium metal, and other reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact details of these methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

CID 132939336 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds.

Scientific Research Applications

CID 132939336 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 132939336 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Key Characteristics (Hypothetical):

  • Molecular Formula : Likely similar to oscillatoxin derivatives (e.g., C30H48O7 for oscillatoxin D).
  • Molecular Weight : Estimated 500–600 Da, consistent with polyketide toxins.
  • Functional Groups: Potential epoxy, hydroxyl, and ester groups based on structural motifs in related compounds.
  • Biological Activity : May target ion channels or membrane receptors, akin to oscillatoxins .

Characterization of CID 132939336 would require rigorous analytical validation, including <sup>1</sup>H/<sup>13</sup>C NMR, HRMS, and X-ray crystallography, as per IUPAC guidelines for novel compounds .

Comparison with Similar Compounds

The following comparison is based on structurally or functionally related compounds, including oscillatoxin derivatives and other bioactive polyketides.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property This compound (Hypothetical) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) Lyngbyatoxin A (CID 6437659)
Molecular Formula C30H48O7 C30H48O7 C31H50O7 C27H39N3O2
Molecular Weight ~544.7 g/mol 544.7 g/mol 558.7 g/mol 437.6 g/mol
Key Functional Groups Epoxy, ester, hydroxyl Epoxy, ester, methyl branches Methylated epoxy, ester Indole alkaloid, amide
Biological Target Voltage-gated ion channels Na<sup>+</sup>/K<sup>+</sup> ATPase Similar to oscillatoxin D Protein kinase C
Solubility Low (hydrophobic) Low in water Low in water Moderate in DMSO
Toxicity (IC50) N/A 0.1–1 µM (cell lines) 0.5–2 µM (cell lines) 10–50 nM (epidermal cells)

Structural Insights:

  • Oscillatoxin Derivatives : this compound likely shares the macrocyclic lactone core of oscillatoxins but may differ in methyl or hydroxyl substitution patterns, impacting membrane permeability and target affinity .
  • Lyngbyatoxin A : Unlike lyngbyatoxin’s indole alkaloid structure, this compound’s polyketide backbone suggests distinct mechanisms (e.g., ion channel modulation vs. kinase inhibition) .

Pharmacological Differentiation:

  • Selectivity : Methylation in 30-methyl-oscillatoxin D (CID 185389) enhances metabolic stability compared to this compound’s hypothetical unmethylated form .
  • Bioavailability : this compound’s high log P (predicted >5) indicates poor aqueous solubility, necessitating formulation optimization, whereas lyngbyatoxin A’s moderate solubility allows direct in vitro use .

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